molecular formula C19H14N2OS B2885590 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide CAS No. 313662-45-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide

Cat. No. B2885590
CAS RN: 313662-45-2
M. Wt: 318.39
InChI Key: RSVRIQQLGPSFCB-UHFFFAOYSA-N
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Description

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide” is a chemical compound that is part of a collection of rare and unique chemicals . It’s a versatile material used in scientific research, with potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.


Synthesis Analysis

The synthesis of this compound involves a multi-step process. The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule. More detailed synthesis methods and reactions can be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H14N6OS2 . The molecular weight is 382.469 . More detailed information about the molecular structure can be found in related peer-reviewed papers .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give a thiophene derivative .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research on derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-yl)-1-naphthamide has shown promising antimicrobial and antitumor properties. For instance, the synthesis of novel dithiolane, thiophene, coumarin, 2-pyridone, and other related compounds has been reported, with these compounds being evaluated for their antimicrobial activity (Mahmoud et al., 2017). Additionally, different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings derived from related compounds have been studied for their antitumor activities, demonstrating high inhibitory effects in vitro against various human cancer cell lines (Shams et al., 2010).

Organic Photovoltaics and Electronic Devices

The compound and its derivatives have been explored for their potential applications in organic photovoltaics (OPVs) and electronic devices. A notable example includes the development of a naphtho[2,3-b:6,7-b']dithiophene (NDT)-based donor molecule for highly efficient OPVs, where the incorporation of thiophene-capped diketopyrrolopyrrole units alongside the electron acceptor PC(61)BM led to a record power conversion efficiency for a small-molecule OPV device (Loser et al., 2011).

Organic Field-Effect Transistors (OFETs)

Naphthalene diimide (NDI) copolymers containing thiophene units, derived from compounds closely related to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide, have been synthesized and characterized for their use in n-type materials for organic field-effect transistors (OFETs). These materials demonstrated promising electron mobilities, highlighting their potential in organic electronic devices (Durban et al., 2010).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c20-11-16-14-8-4-10-17(14)23-19(16)21-18(22)15-9-3-6-12-5-1-2-7-13(12)15/h1-3,5-7,9H,4,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVRIQQLGPSFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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